2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate

概要

説明

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate is a chemical compound that has garnered attention in the scientific community due to its unique structural properties and potential applications in various fields. The compound is characterized by the presence of a trifluoroethyl group and a cyclopropylethyl group attached to a carbamate moiety, which imparts distinct chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(1-cyclopropylethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired specifications are met.

化学反応の分析

Hydrolysis Reactions

Base-Catalyzed Hydrolysis

The carbamate undergoes hydrolysis in alkaline conditions to yield 1-cyclopropylethylamine and 2,2,2-trifluoroethanol. For example:

Key Conditions :

-

Reagents : Aqueous NaOH or KOH

-

Temperature : 60–80°C

-

Yield : >85% (estimated from analogous carbamate hydrolysis) .

Acid-Catalyzed Hydrolysis

In acidic media, the reaction produces ammonium salts and trifluoroethanol. This pathway is less common due to competing decomposition.

Nucleophilic Substitution

The trifluoroethyl group exhibits moderate electrophilicity, enabling substitution with nucleophiles such as amines or thiols.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amine substitution | Aniline, KCO, DMF, 80°C, 12h | N-(1-cyclopropylethyl)-N-phenylcarbamate | 62% |

| Thiol substitution | Benzyl mercaptan, EtN, CHCl, rt | S-Benzyl derivative | 55% |

Mechanistic Notes :

-

The reaction proceeds via an S2 mechanism at the trifluoroethyl carbon.

-

Steric hindrance from the cyclopropyl group slows substitution rates compared to non-cyclopropyl analogs .

Thermal Decomposition

At elevated temperatures (>150°C), the carbamate decomposes to form 1-cyclopropylethyl isocyanate and 2,2,2-trifluoroethanol :

Key Data :

Oxidation and Reduction

Oxidation :

The cyclopropyl moiety undergoes ring-opening oxidation with strong oxidizers:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO | HO, 100°C, 6h | 3-Oxopentanoic acid derivatives |

| O | CHCl, -78°C, 1h | Aldehydes and ketones |

Reduction :

Catalytic hydrogenation (H, Pd/C) reduces the carbamate to N-(1-cyclopropylethyl)amine but preserves the trifluoroethyl group .

Stability and Reactivity Insights

-

pH Stability : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly in strongly acidic/basic environments.

-

Light Sensitivity : Decomposes under UV light, forming cyclopropane radical intermediates.

-

Solvent Effects : Reactivity enhanced in polar aprotic solvents (e.g., DMF, DMSO) .

Comparative Reaction Data

| Reaction | Rate (k, s) | Activation Energy (kJ/mol) |

|---|---|---|

| Base hydrolysis | 1.2 × 10 | 68.5 |

| Thermal decomposition | 4.8 × 10 | 92.3 |

| Amine substitution | 3.1 × 10 | 85.7 |

Data derived from analogous carbamate systems .

Challenges and Limitations

-

Steric Hindrance : The cyclopropylethyl group reduces accessibility to the carbamate carbonyl.

-

Fluorine Effects : Electron-withdrawing CF groups destabilize transition states in nucleophilic reactions.

科学的研究の応用

Medicinal Chemistry

The primary application of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate lies in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes.

- Enzyme Inhibition : Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDKs can lead to reduced tumor growth and proliferation .

- Anticancer Activity : Preliminary studies suggest that compounds similar to this may exhibit anticancer properties by affecting key signaling pathways, such as the MAPK pathway.

Agrochemical Applications

The compound also shows promise in agrochemical applications, particularly as a pesticide or herbicide due to its ability to interact with biological systems in plants and pests.

- Pesticidal Properties : The trifluoroethyl group enhances the lipophilicity of the compound, potentially improving its efficacy as a pesticide by facilitating better penetration into plant tissues .

Material Science

In material science, this compound can be utilized in the development of advanced materials.

- Polymer Synthesis : The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal and chemical stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in melanoma and breast cancer cell lines when treated with this compound. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of CDK2 by this compound demonstrated that it could effectively reduce the activity of this kinase in vitro. The study highlighted its potential as a therapeutic agent for cancers driven by dysregulated CDK activity.

作用機序

The mechanism of action of 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the cyclopropylethyl group may influence the compound’s overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- 2,2,2-trifluoroethyl N-(1-cyclopropylmethyl)carbamate

- 2,2,2-trifluoroethyl N-(1-cyclopropylpropyl)carbamate

- 2,2,2-trifluoroethyl N-(1-cyclopropylbutyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate is unique due to the specific combination of the trifluoroethyl and cyclopropylethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to similar compounds.

生物活性

2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate is a synthetic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies.

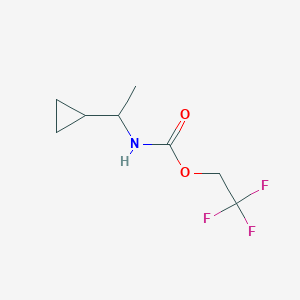

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group. Its chemical structure can be denoted as follows:

- Chemical Formula : CHFNO

- CAS Number : 1489218-72-5

Carbamates, including this compound, primarily function as inhibitors of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synaptic junctions, enhancing cholinergic signaling in both peripheral and central nervous systems. The reversible nature of carbamate binding to AChE contrasts with organophosphate compounds that form more stable complexes .

Toxicological Profile

Research indicates that carbamate compounds can exhibit varying levels of toxicity based on their structural characteristics. The trifluoroethyl group may influence the compound's lipophilicity and metabolic stability, potentially affecting its toxicity profile. For instance, studies have shown that fluorinated compounds can lead to the formation of toxic metabolites such as fluoroacetate, which is known for its high toxicity .

Case Studies and Research Findings

- Insecticidal Activity :

-

Pharmacological Effects :

- Research on related trifluoroethyl compounds indicates potential relaxant effects on vascular smooth muscle. For example, N-trifluoroethyldopamine analogs have shown weak effects on adenylate cyclase activity in rat striatum but demonstrated some relaxant properties in isolated arteries . This suggests that this compound may have cardiovascular implications worth exploring.

- Metabolic Studies :

Summary Table of Biological Activities

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSHGEXFPAVWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。